molecular formula C18H19FN2O3S B2398341 2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl 3-methylthiophene-2-carboxylate CAS No. 1003515-12-5

2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl 3-methylthiophene-2-carboxylate

Cat. No. B2398341
CAS RN: 1003515-12-5
M. Wt: 362.42
InChI Key: MWZNTIMRAPCALT-UHFFFAOYSA-N
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Description

The compound “2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl 3-methylthiophene-2-carboxylate” is a chemical compound with potential applications in various fields. It is a major metabolite of hydroxyzine that exhibits high specific affinity for histamine H1 receptor .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature . The reaction with amine was carried out in 95% ethanol at room temperature for 24 hours .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as HRMS, IR, 1H and 13C NMR experiments .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . For example, the replacement of the naphthalene moiety with the benzene moiety could abolish the inhibitory effects on ENT1 and ENT2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed .

Mechanism of Action

The compound is a novel inhibitor of Equilibrative Nucleoside Transporters (ENTs), which is more selective to ENT2 than to ENT1 .

Future Directions

Future research could focus on structural modification to further improve its potency and selectivity and lead to the development of useful pharmacological agents .

properties

IUPAC Name

[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl] 3-methylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O3S/c1-13-6-11-25-17(13)18(23)24-12-16(22)21-9-7-20(8-10-21)15-4-2-14(19)3-5-15/h2-6,11H,7-10,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWZNTIMRAPCALT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(=O)OCC(=O)N2CCN(CC2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl 3-methylthiophene-2-carboxylate

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